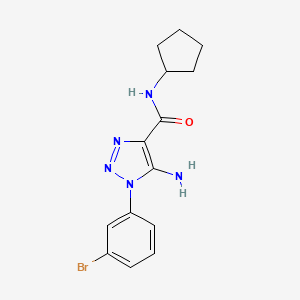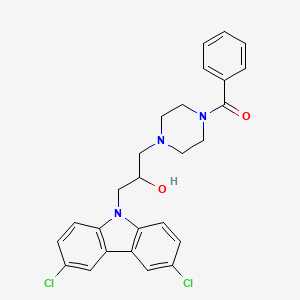
5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties that make it a promising candidate for drug development, biochemistry, and other scientific research applications.
Mécanisme D'action
The mechanism of action of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes or proteins in the target cells. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide are still being studied. However, it has been shown to exhibit anti-cancer activity in various cancer cell lines. The compound has also been shown to exhibit antibacterial and antifungal activity, suggesting potential applications in the field of infectious disease research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide is its potential as a candidate for drug development. The compound has shown promising anti-cancer activity, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for research on 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate the compound's potential as a candidate for the development of new cancer therapies. Additionally, the compound's antibacterial and antifungal properties could be further explored for potential applications in the field of infectious disease research. Further studies are also needed to fully understand the compound's mechanism of action and its potential effects on biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide involves a series of chemical reactions. The starting materials for the synthesis include 3-bromobenzonitrile, cyclopentylamine, and sodium azide. The reaction proceeds through several steps, including the formation of intermediates such as 3-bromo-phenylacetonitrile and 3-bromo-phenylacetic acid. The final product is obtained by the reaction of the intermediate with cyclopentylamine and subsequent purification.
Applications De Recherche Scientifique
The unique structure and properties of 5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in drug development. The compound has been shown to exhibit potential anti-cancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, the compound has also been investigated for its potential antibacterial and antifungal properties.
Propriétés
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-cyclopentyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O/c15-9-4-3-7-11(8-9)20-13(16)12(18-19-20)14(21)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,16H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLANZOORAVTFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150159.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)

![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)



![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)